(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
Description
Properties
IUPAC Name |
[7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-18-7-12-22-24(23(17-27-25(22)28-18)26(31)30-13-15-33-16-14-30)29-19-8-10-21(11-9-19)32-20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDSHVSLURPCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N5CCSCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthyridine core with various substituents that may influence its biological properties. The structural formula can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of specific enzymes or pathways relevant to disease processes, particularly in cancer. Similar compounds have shown interactions with the aromatase enzyme (CYP19), affecting estrogen biosynthesis, which is crucial in various cancers.
Target Enzymes
- Aromatase (CYP19) : Inhibiting this enzyme can reduce estrogen levels, potentially impacting hormone-dependent cancers.
- Kinases : Preliminary studies suggest that derivatives of naphthyridine compounds may inhibit kinases involved in cancer progression, such as TRKA and DYRK1A .
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been tested against lung (A549), breast (MDA-MB-231), and prostate (PC-3) cancer cells with varying degrees of success .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1g | A549 | 0.5 | Kinase inhibition |
| Compound 1a | MDA-MB-231 | 1.2 | DNA intercalation |
| Compound 1b | PC-3 | 0.8 | Aromatase inhibition |
Pharmacokinetics
Pharmacokinetic studies on similar compounds suggest favorable absorption and distribution characteristics. The ability to penetrate the blood-brain barrier is also noted, which may enhance the therapeutic potential for central nervous system-related malignancies.
Case Study 1: In Vitro Evaluation
A study evaluated a series of naphthyridine derivatives for their antiproliferative activity against six different cancer cell lines. The results demonstrated that specific substitutions at the 7-position significantly affected the anticancer activity, with some compounds achieving nanomolar potency .
Case Study 2: In Vivo Efficacy
In vivo models have shown that certain naphthyridine derivatives can effectively reduce tumor size in xenograft models, indicating their potential for therapeutic applications. The combination of these compounds with existing chemotherapeutics has also been explored to enhance efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
Several naphthyridine derivatives share structural similarities with the target compound. Key comparisons include:
Key Observations :
- Thiomorpholino vs. Morpholino: The substitution of oxygen with sulfur in the thiomorpholino group (target compound) likely increases electron density and lipophilicity compared to the morpholino analog (C20H19FN4O2) . This may enhance membrane permeability but reduce aqueous solubility.
- Phenoxy groups are associated with improved target affinity in kinase inhibitors but may increase metabolic liability .
Q & A
Q. What synthetic strategies are recommended for constructing the 1,8-naphthyridine core in this compound?
The 1,8-naphthyridine scaffold can be synthesized via cyclocondensation of aminopyridine derivatives with ketones or aldehydes under acidic or catalytic conditions . For example, describes a multi-step synthesis involving tert-butyldimethylsilyl (TBDMS)-protected intermediates and phosphoramidite coupling, which could be adapted for introducing the thiomorpholine moiety. Key steps include:
- Protection/deprotection strategies (e.g., TBDMS for hydroxyl groups).
- Nucleophilic aromatic substitution for introducing the 4-phenoxyaniline group.
- Schlenk-line techniques for air-sensitive reactions.
Q. Which analytical techniques are critical for confirming structural integrity?
A combination of HPLC-MS (for purity assessment; see ’s Chromolith columns), NMR (1H/13C, 2D-COSY/HMBC for regiochemistry), and FT-IR (to confirm carbonyl and amine groups) is essential. ’s impurity profiling table (e.g., EP guidelines for related methanones) provides a template for validating purity thresholds (>98% by area normalization) .
Q. How can researchers address solubility challenges in biological assays?
Use co-solvent systems (e.g., DMSO:PBS mixtures) with ≤0.1% DMSO to avoid cytotoxicity. Pre-screen solubility via dynamic light scattering (DLS) or nephelometry. lists structurally similar methoxyphenyl derivatives, suggesting that logP calculations (e.g., ACD/Labs) may predict solubility trends .
Advanced Research Questions
Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Contradictions between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility. Use DFT calculations (e.g., Gaussian) to model energetically favorable conformers and compare with experimental data. ’s NMR analysis highlights the importance of deuterated solvents and temperature control to stabilize specific conformers .
Q. What experimental design principles apply to stability studies under physiological conditions?
Follow ICH Q1A guidelines:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-MS/MS monitoring : Track degradation products (e.g., ’s impurity tracking for methanone derivatives) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life.
Q. How can researchers optimize catalytic efficiency in large-scale synthesis?
Apply Design of Experiments (DoE) to screen catalysts (e.g., Pd/C, Ni), solvents (DMF vs. THF), and temperatures. ’s quality assessment framework emphasizes minimizing IPL (in-process loss) by analyzing organic matter interference . Example optimization table:
| Condition | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| High-temperature | Pd/C | DMF | 78 | 95 |
| Low-temperature | Ni | THF | 65 | 92 |
Methodological Considerations
Q. What strategies mitigate batch-to-batch variability in impurity profiles?
Implement Process Analytical Technology (PAT) for real-time monitoring. ’s EP impurity standards (e.g., Fenofibric Acid derivatives) recommend spiking known impurities (0.1–1.0%) during method validation .
Q. How to validate target engagement in kinase inhibition assays?
Use SPR (Surface Plasmon Resonance) for binding kinetics and cellular thermal shift assays (CETSA) to confirm target modulation. ’s inhibitor studies (e.g., Pfmrk inhibitors) highlight the need for counter-screens against off-target kinases .
Data Interpretation
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
Conduct physiologically based pharmacokinetic (PBPK) modeling to account for metabolic clearance (e.g., CYP3A4/5 interactions). ’s fermentation product analysis illustrates how organic matrix effects can skew bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
